molecular formula C25H30FN3 B10797071 1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine

1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine

Cat. No.: B10797071
M. Wt: 391.5 g/mol
InChI Key: OBFANJWJASKEMA-UHFFFAOYSA-N
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Description

OSM-S-95 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-95 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-95 involves the construction of the thienopyrimidine scaffold. One of the key steps includes the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-95 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: OSM-S-95 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

OSM-S-95 has several scientific research applications, including:

    Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: OSM-S-95 is investigated for its biological activity against Plasmodium falciparum, making it a potential candidate for antimalarial drug development.

    Medicine: The compound’s potential as an antimalarial agent is of significant interest in the field of medicinal chemistry.

    Industry: OSM-S-95 can be used as a lead compound in the development of new pharmaceuticals

Mechanism of Action

The mechanism of action of OSM-S-95 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-95 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This inhibition leads to the disruption of protein synthesis and activates the amino acid starvation response in the parasite .

Comparison with Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness of OSM-S-95: OSM-S-95 is unique due to its specific mechanism of action involving the inhibition of asparagine tRNA synthetase. This distinguishes it from other antimalarial compounds that target different pathways or enzymes. Additionally, its open-source development approach allows for collaborative research and rapid optimization .

Properties

Molecular Formula

C25H30FN3

Molecular Weight

391.5 g/mol

IUPAC Name

1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine

InChI

InChI=1S/C25H30FN3/c1-19-16-22(20(2)29(19)25-10-8-23(26)9-11-25)17-27-24-12-14-28(15-13-24)18-21-6-4-3-5-7-21/h3-11,16,24,27H,12-15,17-18H2,1-2H3

InChI Key

OBFANJWJASKEMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CNC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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